

# Technical Support Center: OSI-930 Preclinical Dose-Limiting Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Osi-930  |           |
| Cat. No.:            | B1683839 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities of **OSI-930** observed in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vivo experiments with this multi-targeted tyrosine kinase inhibitor.

#### Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of OSI-930?

A1: **OSI-930** is a potent oral small-molecule inhibitor of the split kinase domain receptor tyrosine kinases. Its primary targets are c-Kit, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2, also known as KDR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] [3][4] By inhibiting these pathways, **OSI-930** is designed to simultaneously target cancer cell proliferation and angiogenesis.[4]

Q2: What dose-limiting toxicities for **OSI-930** have been identified in preclinical studies?

A2: Preclinical studies in mice have identified specific dose-limiting toxicities. Daily intraperitoneal administration of 100 mg/kg of **OSI-930** to C57BL/6 mice for three to six days resulted in hemorrhage in the pituitary gland.[5] This finding suggests that pituitary apoplexy should be considered a potential adverse effect of anti-VEGF therapy with agents like **OSI-930**. [5]



Q3: At what dose levels has antitumor activity been observed in preclinical models?

A3: The effective dose of **OSI-930** for antitumor activity in mouse xenograft models appears to be dependent on the specific tumor model and its driver mutations.[6]

- In a mutant Kit-expressing HMC-1 xenograft model, oral doses between 10 and 50 mg/kg were associated with prolonged inhibition of Kit and antitumor activity.[6]
- In a wild-type Kit-expressing NCI-H526 xenograft model, significant antitumor activity was observed at oral doses of 100 to 200 mg/kg.[6]
- In a broad range of xenograft models, a maximally efficacious dose of 200 mg/kg administered daily by oral gavage has been used.[7]

Q4: What were the dose-limiting toxicities observed in the Phase I human clinical trial of **OSI-930**?

A4: In the first-in-human Phase I trial, dose-limiting toxicities were observed at a dose of 600 mg twice a day. These included Grade 3 rash (in two patients) and Grade 4 elevation of  $\gamma$ -glutamyltransferase (GGT) (in one patient).[1][2] Based on these findings, the maximum tolerated dose (MTD) in humans was established at 500 mg twice a day.[1][2]

Q5: What are the common, non-dose-limiting side effects observed with **OSI-930** in clinical settings?

A5: Common Grade 1 and 2 toxicities reported in the Phase I clinical trial included fatigue, diarrhea, nausea, and rash.[1][2]

#### **Troubleshooting Guide for In Vivo Experiments**

This guide addresses potential issues that may arise during preclinical studies with OSI-930.

# Troubleshooting & Optimization

Check Availability & Pricing

| Observed Issue                                                                      | Potential Cause                                                                                                                                    | Recommended Action                                                                                                                                                                                                                                                                                 |
|-------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Hemorrhagic lesions, particularly in the cranial region, observed during necropsy.  | This may be related to the previously reported pituitary hemorrhage. The anti-VEGFR activity of OSI-930 can impact vascular integrity.[5]          | Carefully examine the pituitary gland and surrounding tissues during necropsy. Consider scheduling interim sacrifices to understand the time course of this toxicity. Monitor for any neurological signs in the animals.                                                                           |
| Unexpectedly high levels of liver enzymes (e.g., GGT, ALT, AST) in serum chemistry. | Although primarily reported as a dose-limiting toxicity in humans, elevated GGT could indicate hepatic stress in preclinical models as well.[1][2] | Perform regular serum chemistry analysis. If significant elevations are observed, consider dose reduction or less frequent dosing. Correlate with histopathological examination of the liver.                                                                                                      |
| Skin rashes or other dermatological abnormalities.                                  | Rash was a common toxicity in human clinical trials and was also a dose-limiting toxicity at higher grades.[1][2]                                  | Conduct regular visual inspection of the animals' skin.  Document any changes in appearance, such as erythema, scaling, or lesions.  Consider skin biopsies for histopathological analysis.                                                                                                        |
| Lack of tumor growth inhibition at expected efficacious doses.                      | This could be due to a variety of factors including the specific tumor model, the dosing regimen, or the formulation of OSI-930.                   | Verify the expression and activation status of the target receptors (c-Kit, VEGFR-2, PDGFR) in your tumor model. Ensure the formulation and administration route are appropriate for achieving adequate plasma exposure. The antitumor activity of OSI-930 has been shown to be dose-dependent.[6] |



#### **Quantitative Data Summary**

The following table summarizes the available quantitative data on dose-limiting toxicities and efficacious doses for **OSI-930** in preclinical models.

| Species/Model                   | Dose            | Dosing<br>Regimen                       | Observed Effect                                   | Reference |
|---------------------------------|-----------------|-----------------------------------------|---------------------------------------------------|-----------|
| C57BL/6 Mice                    | 100 mg/kg       | Daily,<br>Intraperitoneal<br>(3-6 days) | Hemorrhage in<br>the pituitary<br>gland           | [5]       |
| Mouse Xenograft<br>(mutant Kit) | 10 - 50 mg/kg   | Oral                                    | Antitumor activity                                | [6]       |
| Mouse Xenograft (wild-type Kit) | 100 - 200 mg/kg | Oral                                    | Antitumor activity                                | [6]       |
| Multiple Mouse<br>Xenografts    | 200 mg/kg       | Daily, Oral<br>Gavage                   | Maximally efficacious dose for antitumor activity | [7]       |

## **Experimental Protocols**

Methodology for Assessing Pituitary Hemorrhage in Mice

This protocol is based on the findings of a study that observed pituitary hemorrhage in mice treated with **OSI-930**.[5]

- Animal Model: C57BL/6 mice.
- Dosing: Administer OSI-930 at 100 mg/kg body weight via intraperitoneal injection daily for a
  period of one to six days. A vehicle control group should be included.
- Observation: Monitor animals daily for any clinical signs of toxicity.
- Necropsy: At the end of the treatment period, euthanize the animals and perform a complete necropsy.



- Histopathology: Carefully dissect the pituitary gland. Fix the tissue in an appropriate fixative (e.g., 10% neutral buffered formalin), process, and embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E).
- Analysis: Microscopically examine the pituitary gland sections for any signs of hemorrhage, particularly around Rathke's cleft.[5]

## **Signaling Pathways and Experimental Workflows**

OSI-930 Mechanism of Action and Downstream Signaling



Click to download full resolution via product page

Caption: **OSI-930** inhibits c-Kit, VEGFR-2, and PDGFR, blocking downstream signaling pathways.

General Preclinical Toxicology Workflow





Click to download full resolution via product page

Caption: A generalized workflow for preclinical toxicology studies leading to MTD determination.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. First-in-Human Phase I Trial of Two Schedules of OSI-930, a Novel Multikinase Inhibitor, Incorporating Translational Proof-of-Mechanism Studies PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I trial of two schedules of OSI-930, a novel multikinase inhibitor, incorporating translational proof-of-mechanism studies PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. OSI-930 | GIST Support International [gistsupport.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. OSI-930: a novel selective inhibitor of Kit and kinase insert domain receptor tyrosine kinases with antitumor activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: OSI-930 Preclinical Dose-Limiting Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683839#osi-930-dose-limiting-toxicity-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com